N-(4-isopropylphenyl)-2-(2-methoxyphenyl)acetamide
Overview
Description
N-(4-isopropylphenyl)-2-(2-methoxyphenyl)acetamide, also known as flumazenil, is a benzodiazepine antagonist that is commonly used in scientific research. This compound has been widely studied for its ability to reverse the effects of benzodiazepines on the central nervous system. In
Scientific Research Applications
Proton-Induced Fission Studies
Abstract: Fast proton-induced fission of 238U was studied from the threshold up to 40 MeV . Fission variables, including cross-sections, mass distributions, and prompt neutron emission, were evaluated. The analysis employed the Talys code and custom programs based on the Brosa model .
Ecosystem Research Applications
While not directly related to Oprea1_227851 , it’s worth mentioning the OPERAs project. This initiative aims to explore how ecosystem services and natural capital concepts can move beyond academia to practical implementation for sustainable ecosystem management .
Controlled Hydroxylation of Triterpenoids
This isn’t specific to Oprea1_227851 , but it’s a fascinating application of chemical modification. Researchers found that controlled hydroxylation of terpenoids in wild tobacco (Nicotiana attenuata ) allows plants to achieve chemical defense without self-toxicity. By inhibiting lipid biosynthesis in herbivores, these hydroxylated compounds enhance plant defense .
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(4-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)14-8-10-16(11-9-14)19-18(20)12-15-6-4-5-7-17(15)21-3/h4-11,13H,12H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEJJKMBRNGGJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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